(3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
The compound (3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazine core substituted with fluorinated aromatic groups. Its structure includes:
- A 3-fluorophenylmethyl group at position 1.
- A 2-trifluoromethylphenylamino substituent at position 3, arranged in a Z-configuration.
- A 2,2,4-trione moiety contributing to its electronic and steric properties.
Its synthesis likely follows pathways similar to related triazole-thione derivatives, involving condensation reactions of fluorinated benzoic acids with thiocarbohydrazide or analogous reagents .
Properties
IUPAC Name |
(3Z)-1-[(3-fluorophenyl)methyl]-2,2-dioxo-3-[[2-(trifluoromethyl)anilino]methylidene]thieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O3S2/c22-14-5-3-4-13(10-14)12-27-17-8-9-31-20(17)19(28)18(32(27,29)30)11-26-16-7-2-1-6-15(16)21(23,24)25/h1-11,26H,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHCHQOZKRXBE-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, but they likely involve modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The closest structural analogue identified is (3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione (CAS: 894681-95-9) . Key differences include:
- Substituent Groups: Target Compound: 3-Fluorophenylmethyl and 2-trifluoromethylphenylamino. Analogue: 4-Fluorophenylmethyl and 3-chloro-4-methoxyphenylamino.
- The chloro (Cl) and methoxy (OMe) groups in the analogue introduce moderate electron-withdrawing and donating effects, respectively.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to the analogue.
Physicochemical and Chromatographic Behavior
- Solubility : The CF₃ group increases hydrophobicity, likely reducing aqueous solubility compared to the analogue’s OMe group, which introduces polarity .
- Chromatographic Retention: Based on studies of flavonoid retention behavior, intramolecular hydrogen bonding (HB) in the target compound (due to CF₃ and F) may reduce polarity, leading to longer retention times in reverse-phase HPLC compared to the analogue .
Biological Activity
The compound (3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-26-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno-thiazine core structure with various substituents that enhance its biological properties. The presence of fluorine atoms, particularly in the phenyl groups, is known to influence the compound's pharmacokinetics and biological activity. The trifluoromethyl group is also significant as it often enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are crucial in signaling pathways related to cell growth and proliferation. For instance, it may exhibit inhibitory effects on the mTOR pathway, a key regulator in cancer cell metabolism and growth .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models .
Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| U87MG (Glioblastoma) | 15 | mTOR pathway inhibition |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Case Studies
- Study on mTOR Inhibition : In a study evaluating the effects of similar compounds on mTOR activity, it was found that modifications in the chemical structure significantly enhanced potency against mTORC1 . This suggests that the thieno-thiazine scaffold may be particularly effective for targeting this pathway.
- Fluorinated Compounds : Research indicates that the incorporation of fluorine into the structure increases metabolic stability and enhances biological activity due to the unique properties of fluorine . This has been observed in several classes of drugs where fluorinated analogs show improved pharmacological profiles.
Q & A
Q. What synthetic methodologies are recommended for optimizing the preparation of this thienothiazine derivative?
To optimize synthesis, focus on stepwise functionalization of the thienothiazine core. Key steps include:
- Mannich-type condensation : Introduce the trifluoromethylphenylamino-methylene group via reflux in THF with triethylamine as a base, monitoring progress via TLC (retention factor optimization required) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, followed by recrystallization for final product purity .
- Critical variables : Reaction time (3–5 days for complete conversion) and stoichiometric ratios (1:1 for amine coupling) to minimize byproducts .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- X-ray crystallography : Resolve stereochemistry at the Z-configuration of the methylidene group and validate the thienothiazine core .
- NMR spectroscopy : Use NMR to confirm fluorophenyl and trifluoromethyl substituents (δ ~ -60 ppm for CF) .
- HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase (retention time calibration against standards) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
Contradictions often arise from experimental variables:
- Assay conditions : Standardize cell culture media (e.g., pH, serum content) to mitigate false negatives in antimicrobial studies .
- Sample stability : Degradation during storage (e.g., hydrolysis of the trifluoromethyl group) can skew results; implement continuous cooling (-20°C) and inert atmospheres .
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to differentiate nonspecific cytotoxicity from target-specific activity .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Basis sets like 6-311++G(d,p) yield accurate charge distribution for the fluorinated aryl groups .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize substituent modifications for enhanced binding .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
- Systematic substitution : Replace the 3-fluorophenylmethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to correlate electronic effects with bioactivity .
- Biological testing : Parallel assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) to identify substituents balancing potency and selectivity .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS and quantify half-life .
- Photostability : Use UV-Vis spectroscopy (λ = 254 nm) to detect photolytic cleavage of the thienothiazine ring .
Methodological Notes
- Stereochemical control : The Z-configuration of the methylidene group is critical for bioactivity; confirm via NOESY NMR (proximity of NH and thienothiazine protons) .
- Fluorine effects : The 3-fluorophenyl and trifluoromethyl groups enhance metabolic stability but may reduce solubility; counterbalance with PEGylation or co-solvents (e.g., DMSO) .
- Data reproducibility : Pre-register synthesis and assay protocols in open-access repositories to align with FAIR principles, minimizing inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
